Flt3-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

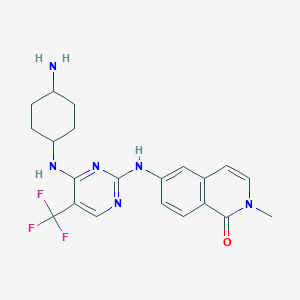

Molecular Formula |

C21H23F3N6O |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

6-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-methylisoquinolin-1-one |

InChI |

InChI=1S/C21H23F3N6O/c1-30-9-8-12-10-15(6-7-16(12)19(30)31)28-20-26-11-17(21(22,23)24)18(29-20)27-14-4-2-13(25)3-5-14/h6-11,13-14H,2-5,25H2,1H3,(H2,26,27,28,29) |

InChI Key |

LSEAQLOYCHTEOK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC(=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FLT3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1][2] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells.[2][4] This has made FLT3 an attractive target for therapeutic intervention. This guide provides a detailed overview of the mechanism of action of FLT3 inhibitors, using prominent examples such as quizartinib, gilteritinib, sorafenib, and midostaurin, as information on a specific entity "Flt3-IN-12" is not available in the public domain.

The FLT3 Signaling Pathway

In normal hematopoiesis, the binding of FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains.[2][5] This activation triggers downstream signaling cascades, including the RAS/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways, which are essential for cell survival, proliferation, and differentiation.[1][6]

In FLT3-mutated AML, the constitutive activation of the receptor leads to aberrant and continuous downstream signaling.[7] FLT3-ITD mutations, for instance, result in a significant increase in STAT5 activation, which is critical for leukemic cell transformation.[6][8]

References

- 1. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Flt3-IN-12: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Flt3-IN-12, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (Flt3). This guide covers its chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Compound Information

This compound, also identified as compound 36 in its discovery publication, is a 2-aminopyrimidine derivative designed as a highly selective and orally bioavailable inhibitor of Flt3 kinase, a critical target in acute myeloid leukemia (AML).

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Structure |  | MedChemExpress |

| Molecular Formula | C₂₁H₂₃F₃N₆O | [1] |

| Molecular Weight | 432.44 g/mol | [1] |

| IUPAC Name | 5-(cyclopropylmethoxy)-N2-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-N4-(3-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine | (Predicted) |

| CAS Number | 2499966-67-3 | MedChemExpress |

| SMILES | FC(F)(F)c1cccc(Nc2ncc(cc2N)Nc2ccc(cc2)CN2CCN(C)CC2)c1 | (Predicted) |

In Vitro Biological Activity

This compound demonstrates potent inhibitory activity against both wild-type and various mutant forms of Flt3, while exhibiting exceptional selectivity over the closely related kinase c-KIT. This high selectivity is a critical attribute, as inhibition of c-KIT is associated with myelosuppression.

| Target | IC₅₀ (nM) | Cell Line | Reference |

| Flt3-WT | 1.48 | - | [1] |

| Flt3-D835Y | 2.87 | - | [1] |

| Flt3-ITD | 0.16 - 14.5 | BaF3 | [1] |

| Flt3-D835V/F | 0.16 - 14.5 | BaF3 | [1] |

| Flt3-F691L | 0.16 - 14.5 | BaF3 | [1] |

| Flt3-ITD-F691L | 0.16 - 14.5 | BaF3 | [1] |

| Flt3-ITD-D835Y | 0.16 - 14.5 | BaF3 | [1] |

| c-KIT | >1000-fold less potent than Flt3 | - | [1] |

| Cellular Activity | |||

| MV4-11 (AML) | 0.75 | MV4-11 | [1] |

Mechanism of Action and Signaling Pathways

Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and its downstream signaling pathways, driving leukemogenesis in a significant portion of AML patients.[2][3]

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of Flt3. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways. The net effect is the induction of cell cycle arrest and apoptosis in Flt3-driven cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the likely procedures described in Tong, et al., J. Med. Chem. 2022, 65, 4, 3229–3248.

Chemical Synthesis Workflow

The synthesis of this compound likely follows a multi-step organic synthesis route, culminating in the formation of the 2,4-disubstituted pyrimidine core.

Protocol:

-

Step 1: Synthesis of Intermediate 1. A suitably substituted aniline is reacted with a dichloropyrimidine derivative in the presence of a base (e.g., diisopropylethylamine) in a solvent such as isopropanol at elevated temperatures to yield the monosubstituted pyrimidine intermediate.

-

Step 2: Synthesis of this compound. Intermediate 1 is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with the appropriate substituted amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like dioxane under an inert atmosphere.

-

Purification. The final product is purified using column chromatography on silica gel. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ values of this compound against Flt3 and other kinases.

Materials:

-

Recombinant human Flt3 (wild-type and mutant forms) and c-KIT kinases.

-

ATP and a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide).

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

This compound stock solution in DMSO.

-

384-well plates.

-

Plate reader capable of luminescence detection.

Protocol:

-

Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations. Further dilute in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, the serially diluted this compound or DMSO control, and the substrate in kinase buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay (MV4-11)

Objective: To determine the anti-proliferative activity of this compound in a Flt3-ITD positive AML cell line.

Materials:

-

MV4-11 cells.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).

-

This compound stock solution in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

-

96-well cell culture plates.

-

Plate reader capable of luminescence detection.

Protocol:

-

Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of approximately 5,000 cells per well in complete culture medium.

-

Compound Treatment: Add serial dilutions of this compound or DMSO control to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Measurement: Assess cell viability using the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells. Add the CellTiter-Glo® reagent to each well, incubate briefly, and measure the luminescent signal with a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of Flt3 and its downstream signaling proteins.

Materials:

-

MV4-11 cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-Flt3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Protocol:

-

Cell Treatment and Lysis: Treat MV4-11 cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total proteins across the different treatment conditions.

Conclusion

This compound is a potent and highly selective Flt3 kinase inhibitor with promising anti-leukemic activity in preclinical models. Its favorable selectivity profile suggests a potential for reduced myelosuppressive side effects compared to less selective inhibitors. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound in the context of Flt3-driven malignancies.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human use. All experiments should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety guidelines.

References

- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Flt3-IN-12: A Comprehensive Technical Guide to its Binding Affinity for FLT3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Flt3-IN-12, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). The information compiled herein, including quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, is intended to support research and development efforts in the field of oncology, particularly for FLT3-driven acute myeloid leukemia (AML).

Core Data Presentation: Quantitative Binding Affinity of this compound

This compound has demonstrated significant inhibitory activity against both wild-type (WT) FLT3 and various clinically relevant mutant forms of the kinase. The following tables summarize the key quantitative data regarding its binding affinity, primarily expressed as half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (nM) | Assay Type | Reference |

| FLT3-WT | 1.48 | Biochemical | [1] |

| FLT3-D835Y | 2.87 | Biochemical | [1] |

Table 1: Biochemical Inhibitory Activity of this compound against FLT3 Kinase.[1]

| Cell Line | FLT3 Mutation Status | IC50 (nM) | Assay Type | Reference |

| MV4-11 | FLT3-ITD | 0.75 | Cellular | [1] |

| BaF3 | FLT3-ITD | 0.16 | Cellular | [1] |

| BaF3 | FLT3-D835V | 14.5 | Cellular | [1] |

| BaF3 | FLT3-D835F | 1.9 | Cellular | [1] |

| BaF3 | FLT3-F691L | 0.8 | Cellular | [1] |

| BaF3 | FLT3-ITD-F691L | 1.2 | Cellular | [1] |

| BaF3 | FLT3-ITD-D835Y | 0.5 | Cellular | [1] |

Table 2: Cellular Inhibitory Activity of this compound in various cell lines.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's binding affinity.

In Vitro FLT3 Kinase Inhibition Assay

This biochemical assay quantifies the ability of this compound to inhibit the enzymatic activity of purified FLT3 kinase.

Materials:

-

Recombinant human FLT3 (wild-type and mutant forms)

-

This compound (or other test compounds)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 as substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the FLT3 enzyme to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (Poly(Glu, Tyr)) and ATP. The final ATP concentration should be at or near the Km value for the specific FLT3 isoform.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase-based reaction.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular FLT3 Autophosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context, which is a direct indicator of its target engagement and inhibitory activity within cells.

Materials:

-

Human AML cell lines (e.g., MV4-11, MOLM-13) or Ba/F3 cells engineered to express specific FLT3 mutations.

-

This compound (or other test compounds)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies:

-

Primary antibody against phosphorylated FLT3 (p-FLT3)

-

Primary antibody against total FLT3

-

HRP-conjugated secondary antibody

-

-

Western blotting reagents and equipment

-

ELISA-based detection kits for p-FLT3

Procedure (Western Blotting):

-

Seed the cells in 6-well plates and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).

-

After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-FLT3 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Strip the membrane and re-probe with an antibody against total FLT3 to ensure equal protein loading.

-

Densitometry analysis can be performed to quantify the inhibition of FLT3 phosphorylation relative to the total FLT3 levels.

Visualizations

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2] Upon binding of its ligand (FL), FLT3 dimerizes and undergoes autophosphorylation, leading to the activation of several downstream signaling cascades.[3][4] Key pathways activated by FLT3 include the RAS/MAPK, PI3K/AKT, and STAT5 pathways, all of which contribute to cell growth and survival.[3][4] Mutations in FLT3, such as internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor and its downstream signaling, promoting leukemogenesis.[3]

Caption: Simplified FLT3 signaling pathway leading to cell proliferation and survival.

Experimental Workflow for IC50 Determination

The determination of the half-maximal inhibitory concentration (IC50) for a kinase inhibitor like this compound involves a systematic process of preparing reagents, performing the inhibition assay, and analyzing the resulting data. This workflow ensures reproducibility and accuracy in quantifying the potency of the compound.

Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.

References

- 1. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]

Flt3-IN-12: A Technical Guide to its Inhibition of FLT3 Autophosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3 through mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, is a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML) and is associated with a poor prognosis. Flt3-IN-12 is a potent and selective inhibitor of FLT3 kinase. This document provides a detailed technical overview of the effect of this compound on FLT3 autophosphorylation, compiling quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to FLT3 and this compound

The FLT3 receptor, upon binding its ligand (FLT3L), dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation event is a critical step in the activation of the kinase and the subsequent initiation of downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell survival and proliferation.[1][2][3] In AML, mutations in the FLT3 gene lead to ligand-independent constitutive activation of the receptor, driving uncontrolled cell growth.[4]

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the FLT3 kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.[4] Its high potency and selectivity make it a valuable tool for research and a potential candidate for therapeutic development.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50) against wild-type and mutant forms of FLT3, as well as its effect on the viability of AML cell lines.

| Target | Assay Type | IC50 (nM) | Reference |

| FLT3-WT | Kinase Assay | 1.48 | [5] |

| FLT3-D835Y | Kinase Assay | 2.87 | [5] |

| MV4-11 (FLT3-ITD) | Cell Viability | 0.75 | [5] |

| Ba/F3 FLT3-ITD | Cell Viability | 0.16 - 14.5 | [5] |

| Ba/F3 FLT3-D835V/F | Cell Viability | 0.16 - 14.5 | [5] |

| Ba/F3 FLT3-F691L | Cell Viability | 0.16 - 14.5 | [5] |

| Ba/F3 FLT3-ITD-F691L | Cell Viability | 0.16 - 14.5 | [5] |

| Ba/F3 FLT3-ITD-D835Y | Cell Viability | 0.16 - 14.5 | [5] |

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the IC50 values of this compound against various FLT3 constructs and AML cell lines.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

The following diagram illustrates the canonical FLT3 signaling pathway and the point of intervention for this compound.

Caption: FLT3 signaling pathway and this compound inhibition.

Experimental Workflow: Western Blot for FLT3 Phosphorylation

This workflow outlines the key steps to assess the inhibition of FLT3 autophosphorylation by this compound using Western blotting.

Caption: Western blot workflow for pFLT3 detection.

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: Human AML cell lines MV4-11 (homozygous FLT3-ITD) and MOLM-14 (heterozygous FLT3-ITD) are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed MV4-11 or MOLM-14 cells in a 96-well plate at a density of 2 x 10³ to 7 x 10⁴ cells per well in 100 µL of culture medium.[3][5]

-

Compound Treatment: Add various concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[2][3]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[2]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for FLT3 Phosphorylation

This method is used to directly measure the level of phosphorylated FLT3.

-

Cell Treatment: Plate AML cells and treat with varying concentrations of this compound for a specified time (e.g., 1-2 hours).[7][8]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-FLT3 signal to the total FLT3 signal to determine the extent of phosphorylation inhibition.

In Vivo Xenograft Model

This model assesses the anti-tumor activity of this compound in a living organism.

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used.[10]

-

Cell Implantation: Subcutaneously or intravenously inject MV4-11 or MOLM-14 cells into the mice.[3][10]

-

Tumor Growth: Monitor tumor growth by caliper measurements (for subcutaneous models) or by monitoring for signs of leukemia development (for intravenous models).[3]

-

Drug Administration: Once tumors are established or leukemia is evident, administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[5] A vehicle control group should be included.

-

Efficacy Assessment: Monitor tumor volume, body weight, and overall survival of the mice.

-

Pharmacodynamic Analysis: At the end of the study, tumors or bone marrow can be harvested to assess the level of FLT3 phosphorylation by Western blot or immunohistochemistry to confirm target engagement.

Conclusion

This compound is a potent and selective inhibitor of FLT3 kinase that effectively suppresses FLT3 autophosphorylation. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular and in vivo effects of this compound and other FLT3 inhibitors. The quantitative data and visual aids presented herein serve as a valuable resource for drug development professionals and scientists working to advance targeted therapies for FLT3-driven malignancies.

References

- 1. arcusbio.com [arcusbio.com]

- 2. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]

- 4. promega.co.uk [promega.co.uk]

- 5. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Flt3-IN-12: A Technical Guide to Targeting the FLT3-ITD Mutation

Disclaimer: Information regarding a specific molecule designated "Flt3-IN-12" is not available in the public scientific literature. This technical guide utilizes a representative and well-characterized FLT3 inhibitor, Quizartinib (AC220), to provide a comprehensive overview of the core principles, experimental evaluation, and mechanism of action for a potent and selective inhibitor targeting the FLT3-ITD mutation. The data and protocols presented are based on published studies of Quizartinib and other similar FLT3 inhibitors.

Introduction to FLT3-ITD in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In approximately 25-30% of patients with Acute Myeloid Leukemia (AML), the FLT3 gene harbors an internal tandem duplication (ITD) mutation in the juxtamembrane domain.[2][3] This mutation leads to ligand-independent dimerization and constitutive activation of the FLT3 kinase.[4][5] The resulting aberrant signaling promotes uncontrolled proliferation and survival of leukemic blasts through the activation of downstream pathways, primarily the STAT5, PI3K/AKT, and MAPK/ERK signaling cascades.[4][6] The presence of the FLT3-ITD mutation is a significant adverse prognostic factor in AML, associated with a higher relapse rate and reduced overall survival.[3] This makes the constitutively active FLT3-ITD kinase an attractive therapeutic target.

Mechanism of Action of FLT3-ITD Inhibitors

FLT3 inhibitors are small molecule tyrosine kinase inhibitors (TKIs) designed to compete with ATP for binding to the catalytic domain of the FLT3 kinase. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling pathways that drive leukemic cell proliferation and survival.[7]

There are two main classes of FLT3 inhibitors:

-

Type I inhibitors: These bind to the active "DFG-in" conformation of the kinase and are generally multi-targeted, inhibiting both FLT3-ITD and FLT3-TKD mutations, as well as other kinases like c-KIT.[4]

-

Type II inhibitors: These, like Quizartinib, selectively bind to the inactive "DFG-out" conformation of the kinase, offering higher specificity for FLT3.[4]

The inhibition of FLT3-ITD signaling leads to the induction of apoptosis and cell cycle arrest in FLT3-ITD-positive AML cells.

Biochemical and Cellular Activity

The potency and selectivity of an FLT3 inhibitor are determined through a series of in vitro biochemical and cellular assays. The following tables summarize key quantitative data for a representative potent FLT3 inhibitor, Quizartinib (AC220).

Table 1: Biochemical Activity of Quizartinib

| Target | Assay Type | IC50 (nM) | Reference |

| FLT3-ITD | Kinase Assay | 1-10 | [8] |

| FLT3 (Wild-Type) | Kinase Assay | ~10 | [8] |

Table 2: Cellular Activity of Quizartinib

| Cell Line | FLT3 Status | Assay Type | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | Cell Viability | <1 | [9] |

| MOLM-13 | FLT3-ITD | Cell Viability | <1 | [5] |

| Ba/F3-FLT3-ITD | FLT3-ITD | Cell Viability | ~1 | [10] |

| RS4;11 | FLT3-WT | Cell Viability | >1000 | [9] |

In Vivo Efficacy

The anti-leukemic activity of FLT3 inhibitors is evaluated in vivo using animal models, typically mouse xenograft models bearing human AML cell lines with the FLT3-ITD mutation.

Table 3: In Vivo Efficacy of Quizartinib in a Murine Xenograft Model

| Model | Dosing | Outcome | Reference |

| MV4-11 Xenograft | 10 mg/kg, oral, daily | Significant tumor growth inhibition and prolonged survival | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize FLT3 inhibitors.

FLT3 Kinase Assay (Biochemical)

Objective: To determine the direct inhibitory activity of the compound on the FLT3 kinase.

Materials:

-

Recombinant human FLT3 kinase domain

-

Biotinylated poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compound (e.g., this compound) at various concentrations

-

Streptavidin-coated plates

-

Europium-labeled anti-phosphotyrosine antibody

-

Time-Resolved Fluorescence (TRF) reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

-

Add the recombinant FLT3 kinase to the wells of a microplate.

-

Add the test compound dilutions to the wells.

-

Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the europium-labeled anti-phosphotyrosine antibody and incubate.

-

Wash the plate to remove the unbound antibody.

-

Add enhancement solution and read the time-resolved fluorescence.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (Cellular)

Objective: To assess the cytotoxic or cytostatic effect of the compound on AML cells.

Materials:

-

FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

-

FLT3-wild type cell lines (e.g., HL-60) for selectivity assessment

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound at various concentrations

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

-

96-well plates

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Seed the cells in 96-well plates at a predetermined density.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percent viability relative to vehicle-treated control cells and determine the IC50 value.

Western Blotting for Phospho-FLT3 and Downstream Signaling

Objective: To confirm the on-target effect of the compound by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

-

FLT3-ITD positive AML cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizations

FLT3-ITD Signaling Pathway

Caption: Constitutive signaling by FLT3-ITD activates key downstream pathways.

Experimental Workflow for this compound Evaluation

Caption: A typical workflow for the preclinical evaluation of an FLT3 inhibitor.

Logical Relationship of FLT3-ITD Drug Development

Caption: The logical progression of developing a targeted therapy for FLT3-ITD AML.

References

- 1. Validate User [ashpublications.org]

- 2. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 8. Treatment of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of an orally available compound with potent and broad FLT3 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Role of FLT3 Inhibitors in AML Cell Signaling Pathways

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Flt3-IN-12". Therefore, this technical guide utilizes data from well-characterized, exemplary FMS-like tyrosine kinase 3 (FLT3) inhibitors to provide a comprehensive overview of their role in Acute Myeloid Leukemia (AML) cell signaling pathways, in accordance with the requested format and content type. The principles, experimental methodologies, and signaling pathways described are representative of potent and selective FLT3 inhibitors used in AML research.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In approximately 30% of patients with Acute Myeloid Leukemia (AML), activating mutations in the FLT3 gene are present, leading to constitutive activation of the receptor and aberrant downstream signaling, which drives leukemogenesis.[2][3] The two most common types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[2] These mutations are associated with a poor prognosis, making FLT3 an attractive therapeutic target.[2]

FLT3 inhibitors are a class of targeted therapies designed to block the kinase activity of the FLT3 receptor, thereby inhibiting the downstream signaling pathways that promote the survival and proliferation of AML cells. This guide provides a detailed technical overview of the mechanism of action of representative FLT3 inhibitors, their effects on key signaling pathways, and the experimental protocols used to characterize their activity.

Mechanism of Action and Signaling Pathways

Mutated FLT3 receptors, particularly those with ITD mutations, lead to the constitutive activation of several downstream signaling pathways, primarily the STAT5, RAS/MAPK (ERK), and PI3K/AKT pathways.[3][4] These pathways are crucial for cell survival, proliferation, and resistance to apoptosis.

-

STAT5 Pathway: Constitutive activation of FLT3-ITD leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[5] Phosphorylated STAT5 (p-STAT5) dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell survival and proliferation.[5]

-

RAS/MAPK (ERK) Pathway: The activated FLT3 receptor can also signal through the RAS/RAF/MEK/ERK cascade. This pathway is a key regulator of cell proliferation and differentiation.[4]

-

PI3K/AKT Pathway: The PI3K/AKT pathway is another critical downstream effector of FLT3 signaling, promoting cell survival by inhibiting apoptosis.[3]

FLT3 inhibitors function by competing with ATP for the binding site in the kinase domain of the FLT3 receptor, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades.[6]

Signaling Pathway Diagram

Caption: FLT3-ITD signaling and inhibition in AML cells.

Quantitative Data on FLT3 Inhibitor Activity

The potency of FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against AML cell lines harboring FLT3 mutations and their ability to inhibit the phosphorylation of downstream signaling proteins. The following tables summarize representative data for potent FLT3 inhibitors.

Table 1: In Vitro Cell Viability (IC50 Values)

| Cell Line | FLT3 Mutation Status | Representative FLT3 Inhibitor IC50 (nM) |

| MOLM-13 | FLT3-ITD | ~1-50 |

| MV4-11 | FLT3-ITD | ~1-50 |

| Ba/F3-ITD | FLT3-ITD (engineered) | ~1-20 |

| Ba/F3-TKD (D835Y) | FLT3-TKD (engineered) | ~5-100 |

| HL-60 | FLT3-wild type | >1000 |

| K562 | FLT3-negative | >1000 |

Note: IC50 values can vary depending on the specific inhibitor and experimental conditions.[4][7][8]

Table 2: Inhibition of Downstream Signaling

| Cell Line | Protein | Representative FLT3 Inhibitor Concentration (nM) | % Inhibition of Phosphorylation |

| MOLM-13 | p-FLT3 | 10 | >90% |

| p-STAT5 | 10 | >90% | |

| p-ERK | 10 | >80% | |

| p-AKT | 10 | >80% | |

| MV4-11 | p-FLT3 | 10 | >90% |

| p-STAT5 | 10 | >90% | |

| p-ERK | 10 | >80% | |

| p-AKT | 10 | >80% |

Note: Inhibition percentages are approximate and can vary based on the inhibitor and experimental setup.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of FLT3 inhibitor activity. The following sections provide representative protocols for key experiments.

Cell Viability Assay (MTT/CellTiter-Glo)

This assay determines the effect of the FLT3 inhibitor on the proliferation and viability of AML cells.

Caption: Workflow for cell viability assays.

-

Cell Seeding: Seed AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of the FLT3 inhibitor in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well.

-

-

Data Acquisition:

-

MTT Assay: Measure the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo® Assay: Shake the plate for 2 minutes and then measure luminescence using a luminometer.

-

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Inhibition

This method is used to quantify the inhibition of FLT3 autophosphorylation and the phosphorylation of its downstream targets.

Caption: Workflow for Western blot analysis.

-

Cell Treatment and Lysis: Treat AML cells with the FLT3 inhibitor at various concentrations for 2-4 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, and AKT overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Flow Cytometry for Apoptosis Analysis

This technique is used to assess the induction of apoptosis in AML cells following treatment with an FLT3 inhibitor.

-

Cell Treatment: Treat AML cells with the FLT3 inhibitor at various concentrations for 24-48 hours.

-

Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group using flow cytometry analysis software.

Kinase Selectivity Profile

To ensure that the biological effects of an inhibitor are primarily due to the inhibition of FLT3, its selectivity is assessed against a panel of other kinases. This is typically done through in vitro kinase assays. A highly selective inhibitor will show potent inhibition of FLT3 with significantly less activity against other kinases, particularly other receptor tyrosine kinases.[11][12]

In Vivo Efficacy in AML Xenograft Models

The anti-leukemic activity of FLT3 inhibitors is evaluated in vivo using immunodeficient mouse models engrafted with human AML cell lines (e.g., MV4-11, MOLM-13) or patient-derived xenografts (PDX).[13]

Caption: Workflow for in vivo efficacy studies.

Conclusion

FLT3 inhibitors represent a significant advancement in the targeted therapy of AML. By specifically inhibiting the constitutively active FLT3 receptor, these agents effectively block key downstream signaling pathways, leading to decreased proliferation and increased apoptosis of leukemic cells. The comprehensive in vitro and in vivo characterization, as detailed in this guide, is essential for the development and clinical translation of novel and more effective FLT3 inhibitors for the treatment of AML.

References

- 1. Development of a potent and selective FLT3 kinase inhibitor by systematic expansion of a non-selective fragment-screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]

- 8. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. haematologica.org [haematologica.org]

- 10. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

- 13. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: A Technical Guide

Disclaimer: As of November 2025, specific preclinical pharmacokinetic data for a compound designated "Flt3-IN-12" is not available in the public domain. This guide provides a representative overview based on established preclinical FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, such as sorafenib and quizartinib, to offer a comprehensive technical resource for researchers, scientists, and drug development professionals.

Introduction to FLT3 Inhibition in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase.[1] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts, making FLT3 a prime therapeutic target.[1] Small molecule FLT3 inhibitors are designed to block the ATP-binding site of the kinase, thereby inhibiting its downstream signaling pathways and inducing apoptosis in cancer cells. The preclinical evaluation of these inhibitors is a critical step in their development, with pharmacokinetics (PK) playing a pivotal role in determining appropriate dosing, assessing drug exposure, and predicting clinical efficacy.

Representative Preclinical Pharmacokinetics of FLT3 Inhibitors

The preclinical pharmacokinetic profiles of FLT3 inhibitors are typically characterized in rodent models, such as mice and rats, to understand their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for establishing a therapeutic window and designing early-phase clinical trials.

Quantitative Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters for orally administered FLT3 inhibitors in mice. It is important to note that these values can vary depending on the specific compound, vehicle formulation, and mouse strain used.

| Parameter | Sorafenib (in BALB/c nu/nu mice) | Quizartinib (in NOD/SCID mice) | Description |

| Dose (mg/kg) | 10 - 30 mg/kg, p.o. | 1 mg/kg, p.o. | Oral administration dose. |

| Cmax (µM) | ~24.5 µM (for 30 mg/kg)[2] | ~0.2 µM | Maximum observed plasma concentration. |

| Tmax (hr) | Not specified | 2 hours[3] | Time to reach Cmax. |

| AUC(0-24h) (µM·h) | 83.56 µM·h (for 30 mg/kg)[2] | Not specified | Area under the plasma concentration-time curve over 24 hours. |

| Bioavailability (%) | ~92%[4] | Not specified | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Active Metabolite | Sorafenib N-oxide[4] | AC886[3] | Metabolites that also possess pharmacological activity. |

Core Experimental Protocols

Detailed and standardized experimental protocols are fundamental to generating reliable and reproducible preclinical data.

In Vivo Animal Models

-

Objective: To evaluate the efficacy and pharmacokinetic/pharmacodynamic profile of FLT3 inhibitors in a biological system that mimics human AML.

-

Animal Strains: Immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), are commonly used as they can host human-derived cells and tumors.[5]

-

Xenograft Models:

-

Cell Line-Derived Xenografts (CDX): Human AML cell lines harboring FLT3-ITD mutations (e.g., MOLM-13, MV4-11) are injected either subcutaneously or intravenously (orthotopic model) into immunodeficient mice.[6]

-

Patient-Derived Xenografts (PDX): Primary AML blasts from patients are directly implanted into mice, which more closely recapitulates the heterogeneity of the human disease.[5][7]

-

-

Procedure:

-

Female mice aged 6-8 weeks are typically used.

-

For orthotopic models, 50,000 to 5 million AML cells are injected via the tail vein.[6]

-

Engraftment is confirmed by monitoring for human CD45+ cells in peripheral blood or bone marrow.

-

Treatment with the FLT3 inhibitor or vehicle control is initiated once engraftment is established.

-

Pharmacokinetic (PK) Studies

-

Objective: To determine the time course of drug concentration in the plasma and, in some cases, in tissues.

-

Procedure:

-

The FLT3 inhibitor is administered to tumor-bearing or healthy mice, typically via oral gavage (p.o.) or intravenous (i.v.) injection.

-

Serial blood samples (approximately 20-50 µL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) from the saphenous vein or via cardiac puncture for terminal collection.

-

Plasma is isolated by centrifugation and stored at -80°C until analysis.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.

-

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To accurately and sensitively quantify the concentration of the FLT3 inhibitor and its metabolites in plasma.

-

Sample Preparation:

-

Plasma samples are thawed.

-

A simple protein precipitation is performed by adding a solvent like acetonitrile, often containing a stable isotope-labeled internal standard, to the plasma sample.[8]

-

The mixture is vortexed and then centrifuged at high speed (e.g., 12,000 x g) to pellet the precipitated proteins.[8]

-

The supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

The analytes are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and acetonitrile with additives like formic acid or ammonium formate to improve ionization.[8]

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into a triple quadrupole mass spectrometer.

-

The instrument is operated in positive ion electrospray ionization (ESI) mode.

-

Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the drug and its internal standard.[9]

-

Pharmacodynamic (PD) Assays

-

Objective: To measure the biological effect of the FLT3 inhibitor on its target in vivo, providing a crucial link between drug exposure and efficacy.

-

Phospho-FLT3 (p-FLT3) Inhibition:

-

Sample Collection: Tumor tissues or peripheral blood mononuclear cells are collected from treated and control animals at various time points post-dose.

-

Western Blotting: Protein lysates from the collected samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated FLT3 and total FLT3. Downstream signaling proteins like p-STAT5 and p-ERK are also often assessed.[10]

-

Analysis: The level of phosphorylated protein relative to the total protein provides a direct measure of target inhibition.

-

-

Plasma Inhibitory Activity (PIA) Assay:

-

Principle: This ex vivo assay measures the ability of plasma from a treated animal to inhibit FLT3 phosphorylation in a target cell line.[11][12]

-

Procedure: a. Plasma collected from treated animals is incubated with a FLT3-ITD-dependent cell line (e.g., MOLM-14). b. The cells are then lysed, and the level of FLT3 autophosphorylation is assessed by western blot. c. The PIA is calculated as the percentage reduction in p-FLT3 compared to cells incubated with pre-dose plasma.[11]

-

Mandatory Visualizations

FLT3 Signaling Pathway and Inhibitor Mechanism

Caption: FLT3 signaling pathway and the inhibitory action of a representative FLT3 inhibitor.

Preclinical Pharmacokinetic/Pharmacodynamic Workflow

Caption: Experimental workflow for preclinical pharmacokinetic and pharmacodynamic studies.

ADME Properties of Small Molecule Kinase Inhibitors

Caption: Key ADME (Absorption, Distribution, Metabolism, Excretion) properties.

References

- 1. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome profiling of patient derived xenograft models established from pediatric acute myeloid leukemia patients confirm maintenance of FLT3-ITD mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Flt3-IN-12: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic cells.[4] Consequently, FLT3 has emerged as a critical therapeutic target in AML.

Flt3-IN-12 is a potent and selective inhibitor of FLT3 kinase. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase assay and a cell-based proliferation assay.

Flt3 Signaling Pathway and Inhibition by this compound

Under normal physiological conditions, the binding of FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the kinase domain. This activation triggers downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for normal hematopoietic cell function.[2] In AML, activating mutations lead to ligand-independent dimerization and constitutive activation of these downstream pathways, driving leukemogenesis.[4] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain and preventing its autophosphorylation, thereby blocking downstream signaling and inhibiting the proliferation of FLT3-mutant leukemia cells.

Figure 1: Flt3 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound and other common FLT3 inhibitors is summarized in the table below. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

| Compound | Target/Cell Line | Assay Type | IC50 (nM) |

| This compound | FLT3-WT | Biochemical | 1.48 |

| This compound | FLT3-D835Y | Biochemical | 2.87 |

| This compound | MV4-11 (FLT3-ITD) | Cell Proliferation | 0.75 |

| Quizartinib (AC220) | MV4-11 (FLT3-ITD) | Cell Proliferation | 1.1 |

| Sorafenib | MV4-11 (FLT3-ITD) | Cell Proliferation | 5 |

| Sunitinib | FLT3 | Binding Assay | 0.4 |

| Midostaurin (PKC412) | MV4-11 (FLT3-ITD) | Cell Proliferation | 10 |

Data for this compound sourced from MedChemExpress. Data for other inhibitors is compiled for comparative purposes.

Experimental Protocols

Biochemical FLT3 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay, and is designed to measure the enzymatic activity of purified FLT3 kinase and the inhibitory potential of this compound.[1]

Materials:

-

Recombinant human FLT3 (wild-type or mutant)

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

Reaction Setup:

-

Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 2 µL of recombinant FLT3 enzyme in kinase buffer.

-

Add 2 µL of a mixture of MBP substrate and ATP in kinase buffer to initiate the reaction.

-

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

-

Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the effect of this compound on the proliferation of AML cells harboring FLT3 mutations, such as the MV4-11 cell line (homozygous FLT3-ITD).

Materials:

-

MV4-11 (FLT3-ITD) and HL-60 (FLT3-WT) cell lines

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed MV4-11 or HL-60 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the wells. Include a vehicle (DMSO) control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control and determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

Figure 2: General workflow for in vitro assays of this compound.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Flt3-IN-12: Application Notes for Cell-Based Assays in Acute Myeloid Leukemia (AML)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.

Flt3-IN-12 is a potent and highly selective inhibitor of FLT3 kinase. It demonstrates significant activity against both wild-type FLT3 and clinically relevant mutant forms, such as FLT3-D835Y. With its high selectivity over other kinases like c-KIT, this compound serves as a valuable research tool for investigating the therapeutic potential of targeted FLT3 inhibition in AML. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its anti-leukemic activity.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the FLT3 kinase domain. By competitively blocking ATP, it prevents the autophosphorylation and subsequent activation of the FLT3 receptor. This inhibition effectively shuts down the downstream signaling cascades that are constitutively active in FLT3-mutated AML cells, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. The blockade of these pro-survival and proliferative signals ultimately leads to cell cycle arrest and apoptosis in sensitive AML cell lines.

Application Notes and Protocols for Flt3 Inhibitors in the MV4-11 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MV4-11 cell line is a widely utilized preclinical model in acute myeloid leukemia (AML) research. Derived from a patient with B-cell precursor acute lymphoblastic leukemia, this cell line is characterized by the presence of a homozygous internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] This mutation results in constitutive activation of the FLT3 receptor tyrosine kinase, a key driver of leukemogenesis in a significant subset of AML patients. The aberrant FLT3 signaling promotes uncontrolled cell proliferation and survival. Consequently, MV4-11 cells are highly sensitive to inhibitors targeting the FLT3 kinase, making them an invaluable tool for the screening and characterization of novel therapeutic agents.

This document provides detailed application notes and protocols for the use of Flt3 inhibitors, with a focus on the conceptual compound "Flt3-IN-12," in the MV4-11 cell line. While specific data for "this compound" is not extensively available, the provided protocols and data are based on studies of various well-characterized FLT3 inhibitors and serve as a comprehensive guide for experimental design and execution.

Flt3 Signaling Pathway and Mechanism of Inhibition

The FLT3-ITD mutation in MV4-11 cells leads to ligand-independent dimerization and autophosphorylation of the FLT3 receptor. This initiates a cascade of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively drive cell proliferation, survival, and block differentiation.

Flt3 inhibitors, such as this compound, are small molecules designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This targeted inhibition aims to induce apoptosis, cell cycle arrest, and differentiation in FLT3-ITD positive AML cells.

Caption: Flt3 signaling pathway in MV4-11 cells and the point of inhibition by this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of various FLT3 inhibitors on the MV4-11 cell line. These values can serve as a benchmark for evaluating the potency and efficacy of novel Flt3 inhibitors like this compound.

Table 1: In Vitro Efficacy of FLT3 Inhibitors in MV4-11 Cells

| Inhibitor | IC50 (nM) - Cell Viability | Reference |

| LT-171-861 | 1.8 | [3] |

| Gilteritinib | 20.3 | [4] |

| Quizartinib | 4.76 | [1] |

| Sorafenib | 0.88 | [5] |

| Midostaurin | ~10 | [5] |

| CHIR-258 | 13 | [5] |

| SU11248 | 10 | [5] |

| FLT3-IN-3 | 300 | [6] |

Table 2: Effects of FLT3 Inhibition on Downstream Signaling and Apoptosis in MV4-11 Cells

| Inhibitor | Concentration | Effect on p-FLT3 | Effect on p-STAT5 | Effect on p-ERK | Apoptosis Induction | Reference |

| CHMFL-FLT3-362 | 0.1 - 0.3 µM | Significant Decrease | Almost Complete Inhibition | Almost Complete Inhibition | Induction of cleaved PARP and Caspase-3 | [7] |

| LT-171-861 | 50 nM | Sustained Inhibition | Sustained Inhibition | Sustained Inhibition | Time-dependent increase in Annexin V positive cells | [3] |

| Midostaurin | 100 nM | Not specified | Not specified | Not specified | Prevented by MCL-1 overexpression | [8][9] |

| Gilteritinib | Not specified | Not specified | Not specified | Not specified | Synergistic with Venetoclax | [4] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in the MV4-11 cell line.

Protocol 1: Cell Culture and Maintenance

-

Cell Line: MV4-11 (ATCC® CRL-9591™).

-

Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Split the culture every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in culture medium. Add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Measurement (MTT):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Measurement (CellTiter-Glo®):

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of FLT3 and its downstream targets.

-

Cell Treatment: Seed MV4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/mL. Treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-